5-Bromo-6-chloronicotinic acid
Overview
Description
5-Bromo-6-chloronicotinic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white to yellow powder or crystals .
Synthesis Analysis
A series of N-phenylamides of 5-bromo 6-chloronicotinic acid were synthesized by treatment of their freshly prepared acid chlorides with the appropriately ring-substituted anilines . Thirty new compounds were prepared, and their structures were ascertained by elemental analyses and spectroscopic techniques .
Molecular Structure Analysis
The molecular weight of 5-Bromo-6-chloronicotinic acid is 236.45 . The IUPAC name is 5-bromo-6-chloronicotinic acid . The InChI code is 1S/C6H3BrClNO2/c7-4-1-3 (6 (10)11)2-9-5 (4)8/h1-2H, (H,10,11) .
Chemical Reactions Analysis
5-Bromo-6-chloronicotinic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Physical And Chemical Properties Analysis
5-Bromo-6-chloronicotinic acid is a white to cream or pale brown powder . and a molecular weight of 236.45 . The storage temperature is room temperature .
Scientific Research Applications
Synthesis of N-Phenylamides : 5-Bromo-6-chloronicotinic acid has been used in synthesizing a range of N-phenylamides. These compounds were created by treating the acid chlorides of 5-Bromo-6-chloronicotinic acid with anilines and have potential applications in various fields due to their structural and electronic properties (Setliff & Caldwell, 1991).
Electrocatalytic Synthesis : This compound has been investigated for the electrocatalytic synthesis of 6-aminonicotinic acid, a process involving electrochemical reduction in the presence of CO2. This synthesis is significant for developing eco-friendly and efficient methods for producing valuable chemical compounds (Gennaro et al., 2004).
Preparation of Substituted Phenyl Esters : Research has explored the preparation of substituted phenyl esters of 5-Bromo-6-chloronicotinic acid for potential agricultural applications. These studies are crucial for developing new chemicals that might serve as herbicides, fungicides, or other agricultural agents (Setliff et al., 1991).
Study on Molecular Structure : Studies on 6-chloronicotinic acid, a related compound, have focused on its molecular structure, infrared, and Raman spectra. These findings are essential for understanding the fundamental properties of such compounds, which can be critical in various chemical and pharmaceutical applications (Karabacak & Kurt, 2008).
Analysis of Solid-Liquid Equilibrium Behavior : Investigations have been conducted on the solid-liquid equilibrium behavior of 6-chloronicotinic acid in various solvents, providing valuable insights into the solubility and interaction properties of such compounds. This research is crucial for optimizing industrial processes involving these chemicals (Guo et al., 2021).
Development of Bifunctional Chelators for Technetium : The compound has also been studied for its potential in developing bifunctional chelators for technetium, which is significant in radiopharmaceutical applications (Meszaros et al., 2011).
Safety And Hazards
5-Bromo-6-chloronicotinic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-bromo-6-chloropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEUARPQHJXMII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301311 | |
Record name | 5-bromo-6-chloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloronicotinic acid | |
CAS RN |
29241-62-1 | |
Record name | 29241-62-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142311 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-bromo-6-chloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-6-chloropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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